6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one
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Overview
Description
6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanes. This compound is characterized by the presence of a bromomethyl group attached to the oxazinan ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound’s unique structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one typically involves the bromomethylation of a precursor compound. One common method is the reaction of 4,4-dimethyl-1,3-oxazinan-2-one with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or distillation techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxazinan ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.
Scientific Research Applications
6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3-oxazinan-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
6-Chloromethyl-4,4-dimethyl-1,3-oxazinan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is unique due to its bromomethyl group, which imparts higher reactivity compared to its chloromethyl counterpart. This makes it a valuable intermediate in organic synthesis and various chemical transformations.
Properties
IUPAC Name |
6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-7(2)3-5(4-8)11-6(10)9-7/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDTZQMZDLRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC(=O)N1)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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